molecular formula C3HF5O2 B031856 Pentafluoropropionic acid CAS No. 422-64-0

Pentafluoropropionic acid

Cat. No.: B031856
CAS No.: 422-64-0
M. Wt: 164.03 g/mol
InChI Key: LRMSQVBRUNSOJL-UHFFFAOYSA-N
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Description

It is a colorless liquid that is strongly acidic and soluble in both water and polar organic solvents . This compound is known for its high reactivity and is used in various industrial and research applications.

Scientific Research Applications

Catalysis

PFPA has emerged as an effective catalyst in organic synthesis. Its ability to promote reactions without the need for metal catalysts makes it environmentally friendly and economically viable.

Key Reactions:

  • One-Pot Synthesis of Tetrahydrobenzo[b]pyran Derivatives: PFPA catalyzes the reaction between aromatic aldehydes, malononitrile, and dimedone, yielding high yields of tetrahydrobenzo[b]pyran derivatives. This method is notable for its short reaction time and ease of processing, making it an attractive option in synthetic organic chemistry .
Reaction TypeReactantsProductBenefits
One-Pot SynthesisAromatic Aldehyde, Malononitrile, DimedoneTetrahydrobenzo[b]pyran DerivativesHigh yields, environmentally friendly

Chromatography

PFPA serves as an ion-pairing reagent in reversed-phase chromatography, enhancing the separation of various compounds. Its strong acidity and ability to form stable complexes improve retention times and resolution in chromatographic analyses.

Applications in Chromatography:

  • Retention-Hydrophobicity Studies: PFPA has been utilized to study the retention behavior of beta-blockers and other pharmaceuticals, aiding in the development of more efficient separation techniques .
ApplicationType of AnalysisBenefits
Ion-Pairing ReagentReversed-Phase ChromatographyImproved separation and resolution

Environmental Analysis

PFPA is also significant in environmental chemistry. It has been employed as a derivatizing agent for gas chromatography-mass spectrometry (GC-MS) analysis, particularly for detecting trace levels of contaminants.

Case Studies:

  • Derivatization of Delta-9-THC Metabolites: PFPA was used to derivatize delta-9-tetrahydrocannabinol (THC) metabolites for analysis in biological samples. This method enhances sensitivity and specificity in detecting these compounds .
Study FocusSample TypeMethodologyOutcome
THC Metabolite DetectionHair SamplesGC-MS with PFPA DerivatizationEnhanced detection sensitivity

Biological Interactions

Research indicates that PFPA interacts with biological molecules, including amino acids. Studies using density functional theory have shown that PFPA can form hydrogen bonds with cysteine, suggesting potential implications for biochemistry and pharmacology .

Mechanism of Action

Comparison with Similar Compounds

Pentafluoropropionic acid is comparable to other perfluoroalkyl carboxylic acids such as trifluoroacetic acid and heptafluorobutyric acid . its ultra-short chain length and high reactivity make it unique. Similar compounds include:

    Trifluoroacetic acid: CF₃COOH

    Heptafluorobutyric acid: C₃F₇COOH

    Perfluoropentanoic acid: C₄F₉COOH

These compounds share similar properties but differ in their chain lengths and specific applications.

Biological Activity

Pentafluoropropionic acid (PFPrA), also known as perfluoropropanoic acid, is a member of the per- and polyfluoroalkyl substances (PFAS) family. It has garnered attention due to its unique chemical properties and potential biological activities. This article delves into the biological activity of PFPrA, examining its effects, toxicity, and applications in various fields.

  • Molecular Formula : C₃HF₅O₂
  • Molecular Weight : 164.031 g/mol
  • Physical State : Clear, colorless liquid
  • Boiling Point : 96.4 °C
  • Density : 1.59 g/cm³
  • Water Solubility : 0.291 mol/L

These properties contribute to its behavior in biological systems and environmental contexts.

Toxicological Profile

Recent studies have highlighted the toxicological aspects of PFPrA. The U.S. Environmental Protection Agency (EPA) has established a chronic reference dose (RfD) of 0.0005 mg/kg per day based on limited evidence, indicating potential health risks associated with long-term exposure . Notably, animal studies have shown alterations in liver function, but no definitive links to carcinogenicity or effects on thyroid and fertility have been established .

Case Studies and Research Findings

  • Liver Function Alterations :
    • In animal models, PFPrA exposure has been associated with changes in liver enzyme levels, suggesting hepatotoxicity. However, further research is necessary to understand the mechanisms involved and the relevance to human health .
  • Environmental Impact :
    • PFPrA has been detected in various environmental matrices following its use in industrial applications, raising concerns about bioaccumulation and ecological toxicity . Its persistence in the environment is characteristic of many PFAS compounds.
  • Analytical Methods :
    • Advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been employed to detect PFPrA and its derivatives in biological samples, enhancing our understanding of human exposure levels .

Applications in Research

PFPrA has been utilized as a reagent in organic synthesis and catalysis due to its unique chemical properties:

  • Catalytic Activity :
    • PFPrA has been shown to efficiently catalyze the one-pot synthesis of tetrahydrobenzo[b]pyran derivatives from aromatic aldehydes and malononitrile . This reaction highlights its potential utility in pharmaceutical chemistry.

Summary Table of Biological Effects

EffectObserved OutcomeReference
Liver FunctionAltered enzyme levels in animal studies
CarcinogenicityNo clear associations found
Environmental PersistenceDetected in soil and water samples

Q & A

Basic Research Questions

Q. How is pentafluoropropionic acid utilized as a catalyst in organic synthesis?

this compound (PFPA) acts as an efficient catalyst in solvent-free organic reactions. For example, in the synthesis of 14-aryl-14H-dibenzo[a,j]xanthenes, PFPA (25 mol%) enables condensation of β-naphthol and benzaldehyde at 100°C, yielding products with good isolated yields (≥85%). The method avoids hazardous solvents and simplifies purification via straightforward work-up procedures .

Q. What safety precautions are essential when handling this compound?

PFPA is highly corrosive (Skin Corrosion 1B, H314) and toxic upon inhalation (Acute Toxicity 3, H331). Key precautions include:

  • Using PPE (gloves, goggles, respirators) to prevent contact with skin/eyes.
  • Storing at temperatures ≤25°C in a ventilated, corrosion-resistant environment.
  • Disposing of waste via certified facilities to avoid sewer contamination .

Q. What analytical techniques detect this compound derivatives?

PFPA derivatives, such as acylated compounds, are analyzed using gas chromatography with electron capture detectors (GC-ECD). For example, PFPA anhydride derivatives of mefenamic acid are quantified via GC-ECD, achieving high sensitivity for trace analysis in biological fluids .

Q. What physicochemical properties of PFPA are critical for laboratory use?

Key properties include:

  • Density : 1.561 g/mL at 25°C.
  • Purity : ≥97% (GC area%).
  • Boiling Point : 96–97°C (lit.). These properties ensure reproducibility in reactions and compatibility with high-temperature syntheses .

Advanced Research Questions

Q. What mechanisms drive the photocatalytic degradation of this compound?

PFPA undergoes defluorination via UV-Vis light-activated catalysts. For instance, TiO₂-zeolite composites degrade PFPA into CO₂ and fluoride ions (F⁻) under aerobic conditions, achieving >90% defluorination efficiency. Alternatively, water-soluble H₃PW₁₂O₄₀ photocatalysts cleave C–F bonds, with degradation rates dependent on oxygen availability and catalyst concentration .

Q. How does PFPA interact with human serum albumin (HSA)?

Computational and spectroscopic studies reveal PFPA binds to HSA’s Sudlow site II via hydrogen bonds and hydrophobic interactions. Static fluorescence quenching (KSV = 2.1 × 10⁴ M⁻¹) and molecular dynamics simulations confirm spontaneous binding (ΔG = −28.5 kJ/mol), inducing conformational changes in HSA .

Q. What kinetic principles govern fluorine atom reactions with PFPA?

Reaction kinetics between fluorine atoms and PFPA show two pathways:

  • Dominant Pathway (T = 262–343 K) : Hydrogen abstraction yielding HF, C₂F₅, and CO₂ (k₁ = 6.1 × 10⁻¹³ exp(+1166 K/T) cm³ molecule⁻¹ s⁻¹).
  • Minor Pathway (T > 1000 K) : Addition-elimination forming C₂F₅ and CF(O)OH. Quantum chemistry calculations align with experimental Arrhenius parameters .

Q. Can PFPA be degraded via advanced oxidation processes (AOPs)?

Electro-oxidation using Ti₄O₇ anodes degrades perfluorooctanoic acid (PFOA) into PFPA, a less persistent intermediate. Coupling electro-oxidation with adsorption enhances PFAS mineralization (>94% efficiency), reducing chain length and toxicity .

Q. Methodological Considerations

  • Experimental Design : Optimize catalyst loading (e.g., 25 mol% PFPA in xanthene synthesis) and reaction time (≤2 hours) to maximize yields .
  • Data Contradictions : Discrepancies in degradation efficiency (e.g., 90% vs. 70% defluorination) may arise from variations in catalyst surface area or light intensity .
  • Quality Control : Verify PFPA purity via GC or IR spectroscopy to avoid side reactions .

Properties

IUPAC Name

2,2,3,3,3-pentafluoropropanoic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3HF5O2/c4-2(5,1(9)10)3(6,7)8/h(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRMSQVBRUNSOJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(F)(F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2F5COOH, C3HF5O2
Record name PFPA
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Related CAS

378-76-7 (potassium salt), 378-77-8 (hydrochloride salt), 509-09-1 (silver(1+) salt)
Record name Perfluoropropionic acid
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DSSTOX Substance ID

DTXSID8059970
Record name Perfluoropropanoic acid
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Molecular Weight

164.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

422-64-0
Record name Pentafluoropropionic acid
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Record name Perfluoropropionic acid
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Record name Propanoic acid, 2,2,3,3,3-pentafluoro-
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Record name Pentafluoropropionic acid
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Record name PENTAFLUOROPROPIONIC ACID
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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